molecular formula C22H32O10 B7838115 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer

Cat. No.: B7838115
M. Wt: 456.5 g/mol
InChI Key: BVWIFAPSAXFBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer is a complex organic compound with the molecular formula C22H32O10 and a molecular weight of 456.49 g/mol . This compound is characterized by its unique structure, which includes a cyclohexylidene group and a furanose ring. It is commonly used in various research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer typically involves the reaction of D-xylose with cyclohexanone under acidic conditions to form the cyclohexylidene derivative. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at a controlled temperature . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as carbohydrate metabolism. The cyclohexylidene group and furanose ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine
  • 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
  • Acetochloro-beta-D-glucose

Uniqueness

1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer is unique due to its specific structural features, such as the cyclohexylidene group and the furanose ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

11-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)spiro[3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-4,1'-cyclohexane]-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O10/c23-11-12(25-19-13(11)29-21(31-19)7-3-1-4-8-21)18-26-14-15(17(24)28-18)27-20-16(14)30-22(32-20)9-5-2-6-10-22/h11-20,23-24H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWIFAPSAXFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C4OC5C(C(O4)O)OC6C5OC7(O6)CCCCC7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.